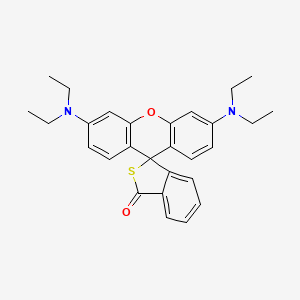

Rhodamine B thiolactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

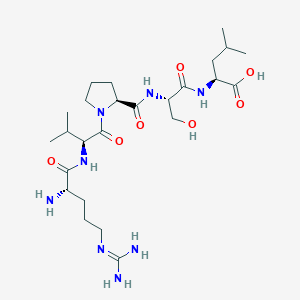

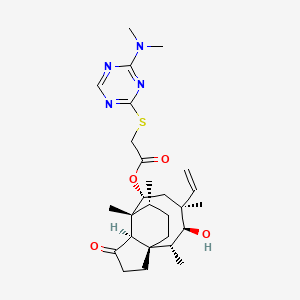

Rhodamine B thiolactone is a derivative of Rhodamine B, a well-known fluorescent dye. This compound is particularly notable for its application as a chemosensor, especially for detecting mercury ions (Hg²⁺) in aqueous solutions. Its high selectivity and sensitivity make it a valuable tool in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rhodamine B thiolactone can be synthesized through a two-step process involving Rhodamine B and thiourea. The first step involves the conversion of Rhodamine B to its acid chloride using phosphorus oxychloride in 1,2-dichloroethane. The second step involves the reaction of the acid chloride with thiourea in a tetrahydrofuran (THF) and water mixture, facilitated by triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key is to maintain the reaction conditions and purification processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Rhodamine B thiolactone primarily undergoes substitution reactions, particularly with mercury ions. The interaction with Hg²⁺ leads to the opening of the thiolactone ring, resulting in a significant fluorescence enhancement .

Common Reagents and Conditions:

Reagents: Thiourea, phosphorus oxychloride, triethylamine, THF, water.

Major Products: The major product of the reaction with mercury ions is the opened-ring form of this compound, which exhibits enhanced fluorescence .

Aplicaciones Científicas De Investigación

Rhodamine B thiolactone has a wide range of applications in scientific research:

Chemistry: Used as a chemosensor for detecting mercury ions in aqueous solutions.

Biology: Applied in bioimaging to monitor mercury ion levels in living cells.

Medicine: Potential use in diagnostic tools for detecting heavy metal contamination in biological samples.

Industry: Utilized in environmental monitoring to detect mercury pollution in water sources.

Mecanismo De Acción

The mechanism of action of Rhodamine B thiolactone involves the selective binding to mercury ions. The presence of Hg²⁺ induces the opening of the thiolactone ring, leading to a significant increase in fluorescence. This fluorescence change is used to detect and quantify mercury ions in various samples .

Comparación Con Compuestos Similares

Rhodamine B: The parent compound, widely used as a fluorescent dye.

Rhodamine 6G: Another derivative with similar fluorescent properties but different applications.

Rhodamine 123: Used primarily in mitochondrial staining in biological research.

Uniqueness: Rhodamine B thiolactone is unique due to its high selectivity and sensitivity towards mercury ions. Unlike other Rhodamine derivatives, it specifically reacts with Hg²⁺, making it an excellent chemosensor for environmental and biological applications .

Propiedades

Fórmula molecular |

C28H30N2O2S |

|---|---|

Peso molecular |

458.6 g/mol |

Nombre IUPAC |

3',6'-bis(diethylamino)spiro[2-benzothiophene-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C28H30N2O2S/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3 |

Clave InChI |

AAQKETQXOGXQRO-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)S3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)

![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)

![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)